Potassium bisulfate, reagent grade

Description

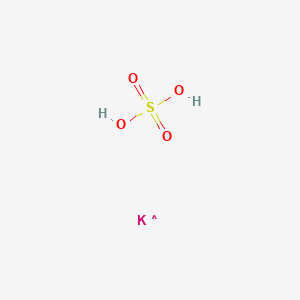

Chemical Identity: Potassium bisulfate (KHSO₄, CAS 7646-93-7) is an inorganic salt with a molecular weight of 136.17 g/mol. It is highly water-soluble and exists as colorless crystals or granules. Its acidity (pH ~1.5 in 1% aqueous solution) stems from its dissociation into K⁺, H⁺, and SO₄²⁻ ions .

Properties

Molecular Formula |

H2KO4S |

|---|---|

Molecular Weight |

137.18 g/mol |

InChI |

InChI=1S/K.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI Key |

ILRLTAZWFOQHRT-UHFFFAOYSA-N |

Canonical SMILES |

OS(=O)(=O)O.[K] |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physical/Chemical Comparison

| Property | KHSO₄ | NaHSO₄ | Fe₂(SO₄)₃ | H₃PO₄ |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 136.17 | 120.06 | 399.88 | 98.00 |

| Melting Point (°C) | 214 | 315 | 480 (decomp) | 42 (pure) |

| Water Solubility (g/100g) | 50.2 (20°C) | 28.5 (20°C) | Insoluble | Miscible |

| pH (1% solution) | ~1.5 | ~1.3 | ~2.0 | ~1.0 |

Table 2: NH₃ Scrubber Efficiency (60 Hz, 15,981 m³/h)

| Compound | NH₃ Removal (%) | Maintenance Needs |

|---|---|---|

| KHSO₄ | 95 | Low |

| NaHSO₄ | 80 | Moderate |

| Fe₂(SO₄)₃ | 90 | High |

| H₃PO₄ | 75 | Low |

Data derived from industrial trials .

Table 3: Cost and Availability (USD)

| Supplier | KHSO₄ (500g) | NaHSO₄ (500g) |

|---|---|---|

| Sigma-Aldrich | $535.85 | $220.00 |

| Spectrum Chemical | $112.00 | N/A |

Pricing reflects reagent-grade purity .

Q & A

Basic: What purification methods are recommended for potassium bisulfate in electroanalytical studies?

Potassium bisulfate (KHSO₄) for high-precision electrochemical experiments requires recrystallization from distilled water to remove impurities like sulfates or residual acids. Double recrystallization ensures >99.8% purity, critical for minimizing interference in hydrogen evolution studies (e.g., in acidic sulfate solutions). Post-purification, drying at 100–120°C under inert gas prevents hygroscopic degradation .

Basic: How do reagent-grade specifications for KHSO₄ ensure consistency in biochemical assays?

Reagent-grade KHSO₄ must meet ACS/Ph Eur standards, including:

- Purity : ≥99.8% (titrimetric assay) to avoid side reactions in carbohydrate tests (e.g., Molisch’s reagent preparation) .

- Heavy metals : ≤5 ppm (tested via ICP-MS) to prevent enzyme inhibition in biochemical workflows .

- pH consistency : Aqueous solutions (1M) should yield pH <1.5, ensuring reliable acid catalysis in organic synthesis .

Advanced: How does KHSO₄ participate in synthesizing potassium persulfate (K₂S₂O₈)?

KHSO₄ reacts with ammonium peroxydisulfate ((NH₄)₂S₂O₈) under controlled acidic conditions (pH 2–3) to form K₂S₂O₈. The reaction requires:

- Stoichiometric ratio : 2:1 (KHSO₄:(NH₄)₂S₂O₈).

- Temperature : 40–50°C to optimize yield while avoiding decomposition of S₂O₈²⁻ ions.

- Post-synthesis filtration to isolate K₂S₂O₈ crystals, followed by vacuum drying. This method achieves ~85% yield and is critical for radical polymerization initiators .

Advanced: What analytical techniques validate KHSO₄ purity in catalytic applications?

- Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 300°C, ensuring no decomposition during high-temperature catalysis .

- Ion Chromatography : Detects trace sulfate (SO₄²⁻) and bisulfite (HSO₃⁻) impurities (<0.1%) that may alter redox reaction kinetics .

- FT-IR Spectroscopy : Validates absence of organic contaminants (e.g., phthalates) in KHSO₄ used for nanoparticle synthesis .

Basic: What safety protocols are essential for handling KHSO₄ in aqueous solutions?

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles, as KHSO₄ solutions (pH ~1) cause severe skin/eye irritation .

- Ventilation : Use fume hoods when preparing concentrated solutions (>2M) to avoid inhalation of SO₃ vapors released during heating .

- Neutralization : Spills require immediate treatment with sodium bicarbonate (NaHCO₃) to mitigate corrosive damage .

Advanced: How does KHSO₄ influence hydrogen evolution reaction (HER) kinetics in acidic media?

In HER studies, KHSO₄ acts as a proton donor. Key parameters include:

- Concentration : 0.1–1M KHSO₄ optimizes proton availability without excessive ionic strength distorting electrode potentials .

- Electrode Material : Platinum vs. graphite electrodes show 2x higher HER rates in 0.5M KHSO₄ due to lower overpotential .

- Temperature Effects : At 25°C, HER current density increases linearly with KHSO₄ concentration (R² >0.98), but deviations occur above 50°C due to SO₃ gas formation .

Basic: What are the key differences between reagent-grade and electronic-grade KHSO₄?

| Parameter | Reagent Grade | Electronic Grade |

|---|---|---|

| Purity | ≥99.8% (titrimetric) | ≥99.99% (ICP-MS) |

| Metals (Fe, Cu) | ≤10 ppm | ≤0.1 ppm |

| Application | General lab synthesis | Semiconductor etching |

Advanced: How to resolve conflicting data on KHSO₄’s role in sulfonation reactions?

Discrepancies in sulfonation yields often arise from:

- Water Content : Anhydrous KHSO₄ (dried at 150°C) increases reaction rate by 30% compared to hydrated forms .

- Co-solvents : Using toluene instead of DMSO reduces side reactions (e.g., oxidation) by stabilizing the sulfonic acid intermediate .

- Reagent Batch Variability : Cross-validate purity via ion chromatography before critical experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.